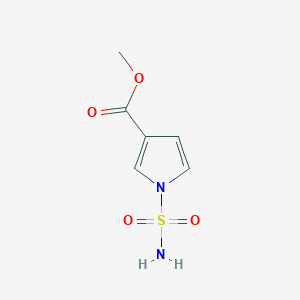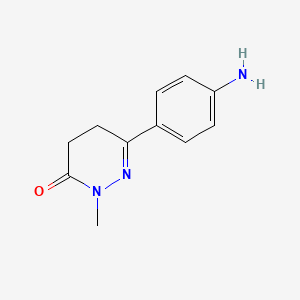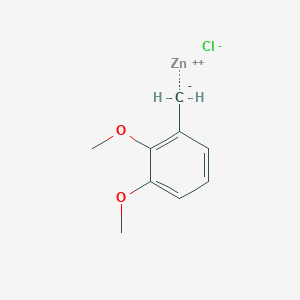
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of trimethylsilyl groups attached to both the nitrogen and oxygen atoms in the naphthalene ring. This compound is often used in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine typically involves the reaction of 6-hydroxynaphthalen-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-hydroxynaphthalen-2-amine+trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine involves its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites in molecules, allowing for selective reactions to occur. This compound can interact with various molecular targets, including enzymes and proteins, through its silyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium bis(trimethylsilyl)amide: Another silylating agent with similar applications in organic synthesis.
N-(Trimethylsilyl)-6-(trimethylsilyloxy)-2-naphthalenamine: A closely related compound with similar structural features.
Uniqueness
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other silylating agents. Its dual silylation on both nitrogen and oxygen atoms makes it particularly useful in selective organic transformations.
Eigenschaften
CAS-Nummer |
33285-85-7 |
|---|---|
Molekularformel |
C16H25NOSi2 |
Molekulargewicht |
303.55 g/mol |
IUPAC-Name |
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine |
InChI |
InChI=1S/C16H25NOSi2/c1-19(2,3)17-15-9-7-14-12-16(18-20(4,5)6)10-8-13(14)11-15/h7-12,17H,1-6H3 |
InChI-Schlüssel |
GUVKVEDURBXZRH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
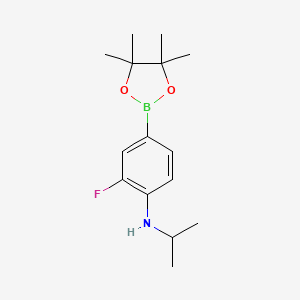
![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
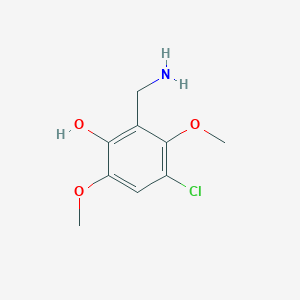
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
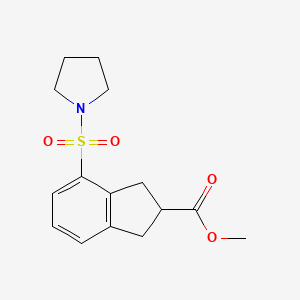
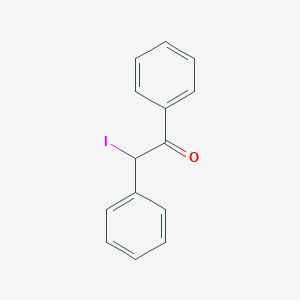
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
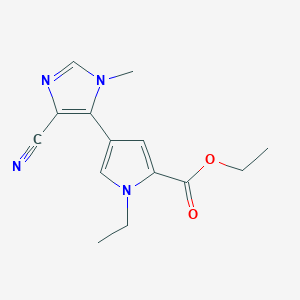
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
